molecular formula C15H9ClF2O B8080289 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-

Cat. No.: B8080289
M. Wt: 278.68 g/mol
InChI Key: IPXUTLOYGPPZFU-CMDGGOBGSA-N
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Description

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 2,6-difluorophenyl group attached to the propenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and disruption of cellular processes. The presence of halogen atoms in the phenyl rings can enhance the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-: Lacks the difluorophenyl group, which may affect its reactivity and biological activity.

    2-Propen-1-one, 1-(4-fluorophenyl)-3-(2,6-difluorophenyl)-: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.

    2-Propen-1-one, 1-(4-bromophenyl)-3-(2,6-difluorophenyl)-:

Uniqueness

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- is unique due to the combination of chlorine and difluorophenyl groups, which can enhance its chemical reactivity and biological activity compared to other chalcones. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,6-difluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2O/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXUTLOYGPPZFU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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